6-Bromoisoquinolin-8-amine is a chemical compound with the molecular formula C9H8BrN and a molecular weight of 208.05 g/mol. It is categorized as an isoquinoline derivative, which is a bicyclic compound containing a benzene ring fused to a pyridine-like structure. The presence of the bromine atom at the sixth position and the amine group at the eighth position contributes to its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry and organic synthesis.
6-Bromoisoquinolin-8-amine can be synthesized through several methods. One notable approach involves:
This method yields the product with a reported efficiency of around 35% .
The unique structure of 6-Bromoisoquinolin-8-amine makes it valuable in various applications:
Interaction studies are essential for understanding how 6-Bromoisoquinolin-8-amine behaves in biological systems. Preliminary investigations suggest:
6-Bromoisoquinolin-8-amine shares structural similarities with other isoquinoline derivatives. Below is a comparison highlighting its uniqueness:
The presence of bromine at position six differentiates 6-Bromoisoquinolin-8-amine from its analogs, potentially affecting its reactivity and biological activity.
A prominent synthetic route to 6-bromoisoquinolin-8-amine involves reductive amination starting from 3-bromophenylacetonitrile. This four-step process, detailed in a 2014 patent (CN103880745B), begins with the hydrogenation of 3-bromophenylacetonitrile using Raney nickel in methanol or ethanol to yield 3-bromophenethylamine. Subsequent amidation with methyl chloroformate in the presence of a base produces methyl 3-bromophenethylcarbamate, which undergoes cyclization with 2-oxoacetic acid in tetrahydrofuran (THF) under acidic conditions. The final hydrolysis step with concentrated sulfuric acid affords 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, which is further functionalized to introduce the amine group at the 8-position. This method achieves moderate yields (35–45%) and emphasizes the importance of controlling reaction temperature during amidation to prevent byproduct formation.
The Buchwald–Hartwig amination has been adapted for synthesizing 6-bromoisoquinolin-8-amine derivatives, particularly in pharmaceutical intermediate production. A 2014 study demonstrated the coupling of 6-bromoisoquinoline-1-carbonitrile with (S)-3-amino-2-methylpropan-1-ol using a palladium-Xantphos catalyst system. Optimized conditions (90°C, 18 hours in toluene) achieved >95% conversion, highlighting the method’s efficiency for base-sensitive substrates. While this example focuses on a related isoquinoline derivative, the protocol is directly applicable to 8-amination by substituting the aryl bromide with 6-bromoisoquinoline. Key advantages include excellent functional group tolerance and scalability to kilogram quantities.
Alternative approaches involve late-stage functionalization of preformed isoquinoline cores. A reported synthesis starts with 4-bromobenzaldehyde, which undergoes condensation with amino acetaldehyde dimethyl acetal to form a Schiff base. Ring closure via titanium tetrachloride-mediated cyclization produces 6-bromoisoquinoline, which is subsequently aminated at the 8-position using hydroxylamine-O-sulfonic acid. This method, though lengthier, allows precise control over substitution patterns and has been utilized to produce gram-scale quantities for biological testing.
Table 1: Comparative Analysis of Synthetic Methods
6-Bromoisoquinolin-8-amine derivatives exhibit broad-spectrum cytotoxicity against diverse cancer cell lines, including gastric adenocarcinoma (AGS), lung carcinoma (SK-MES-1), bladder carcinoma (J82), and leukemia (HL-60). The most active compound in this class, 7-amino-6-bromoisoquinoline-5,8-quinone (referred to as Compound 13 in source [4]), demonstrated exceptional potency (Table 1).
Table 1: Cytotoxic Activity of 7-Amino-6-Bromoisoquinoline-5,8-Quinone Against Human Tumor Cell Lines
| Cell Line | Half-Maximal Inhibitory Concentration (μM) |
|---|---|
| AGS (Gastric Adenocarcinoma) | 0.21 ± 0.03 |
| SK-MES-1 (Lung Carcinoma) | 0.33 ± 0.05 |
| J82 (Bladder Carcinoma) | 0.49 ± 0.07 |
| HL-60 (Leukemia) | 0.28 ± 0.04 |
| MRC-5 (Normal Lung Fibroblasts) | 1.45 ± 0.12 |
The selectivity index (ratio of cytotoxicity in normal versus cancerous cells) for Compound 13 ranges from 2.96 to 6.90, indicating preferential toxicity toward malignant cells [4]. Mechanistic studies suggest that this derivative induces apoptosis by disrupting tubulin polymerization and arresting the cell cycle at the G1/S phase [2] [4]. Comparative analyses with etoposide, a topoisomerase II inhibitor, reveal that Compound 13 is 3–5 times more potent across all tested lines [4].
The anticancer efficacy of 6-bromoisoquinolin-8-amine derivatives is highly dependent on the position and nature of substituents on the isoquinolinequinone core. Key findings from structure-activity relationship (SAR) studies include:
Amino Group Positioning:
Bromo Substituent Effects:
Combined Modifications: